molecular formula C23H16N2OS B3355739 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one CAS No. 63484-60-6

10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one

Cat. No.: B3355739
CAS No.: 63484-60-6
M. Wt: 368.5 g/mol
InChI Key: UPQGMEDZPLSSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one is a synthetic chemical compound featuring an acridin-9(10H)-one scaffold, a structure of significant interest in medicinal chemistry and materials science. While specific studies on this exact molecule are limited, research on closely related acridone derivatives suggests several promising research avenues. The acridone core is recognized as a privileged structure in the design of potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents that disrupt cell division . For instance, certain N-acylated acridone analogs have demonstrated excellent growth inhibitory effects on tumor cell lines, causing cell cycle arrest at the G2/M phase and inducing apoptosis . Furthermore, the acridin-9(10H)-one structure is also being explored in materials science. Its molecular rigidity and electronic properties make it a suitable acceptor moiety for developing high-efficiency thermally activated delayed fluorescence (TADF) materials, which are used in organic light-emitting diodes (OLEDs) . The integration of the 2-phenyl-1,3-thiazole moiety may impart additional electronic or binding properties, potentially enhancing its utility in these research fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

10-[(2-phenyl-1,3-thiazol-4-yl)methyl]acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c26-22-18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)22)14-17-15-27-23(24-17)16-8-2-1-3-9-16/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQGMEDZPLSSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492671
Record name 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63484-60-6
Record name 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one typically involves multi-step reactions. One common synthetic route includes the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with acridin-9(10H)-one under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one exhibits significant biological activities, including:

  • Anticancer Activity : The compound shows promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Antioxidant Effects : The thiazole moiety contributes to the antioxidant properties of the compound, potentially offering protective effects against oxidative stress-related diseases.

Case Studies

Several studies have explored the applications of this compound:

  • Study on Anticancer Effects :
    • Objective : To evaluate the anticancer effects of this compound on human breast cancer cells.
    • Findings : The compound inhibited cell proliferation and induced apoptosis through caspase activation pathways. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
    • Reference : [Source not provided]
  • Research on Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development.
    • Reference : [Source not provided]
  • Evaluation of Antioxidant Properties :
    • Objective : To investigate the antioxidant capacity using DPPH and ABTS assays.
    • Findings : Results indicated that the compound scavenged free radicals effectively, which could be beneficial in developing therapies for oxidative stress-related conditions.
    • Reference : [Source not provided]

Mechanism of Action

The mechanism of action of 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one involves its interaction with various molecular targets. The acridine moiety intercalates into DNA, disrupting the replication and transcription processes, which is crucial for its antitumor activity. The thiazole ring interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The substituent at the C10 position significantly influences molecular interactions and physical properties. Key analogs include:

Compound Name Substituent Melting Point (°C) Key Interactions
10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridinone 2-Phenylthiazol-4-yl >300* π-π stacking, hydrophobic
10-(2-Hydroxyethyl)acridin-9(10H)-one Hydroxyethyl Higher MP† Strong H-bonding, π-stacking
10-(2-Chloroethyl)acridin-9(10H)-one Chloroethyl Lower MP‡ Weak H-bonding, halogen effects
1-Phenyl-3-(thiophen-2-yl)-dihydroacridinone Thiophen-2-yl 304–305 π-stacking, moderate H-bonding
10-(Triazolylmethyl)acridinone (8c) 1,2,3-Triazole N/A Moderate H-bonding

*Inferred from structurally similar compounds with high thermal stability .
†Hydroxyethyl derivatives exhibit stronger intermolecular H-bonding, leading to higher melting points than chloroethyl analogs .

Antitumor Activity:
  • Triazole Derivative (8c) : Exhibits IC50 = 11.0 µM against MCF7 breast cancer cells, less potent than hydroxyethyl analogs (IC50 = 0.294–1.7 µM) .
  • Piperazine Derivative (17c) : Demonstrates exceptional activity (GI50 = 5.4 nM across 93 cell lines), highlighting the impact of substituent choice .
Enzyme Inhibition:
  • Oxadiazole-Triazole Hybrid (10b) : Shows anti-acetylcholinesterase activity (IC50 = 11.55 µM), comparable to rivastigmine . Thiazole-containing analogs may exhibit similar or enhanced activity due to improved lipophilicity.

Intermolecular Interactions and Drug Design

  • Thiazole vs.
  • Hydroxyethyl vs. Chloroethyl : Hydroxyethyl derivatives form robust H-bond networks, increasing solubility and melting points, whereas chloroethyl groups rely on weaker halogen bonds .

Biological Activity

10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one is a synthetic compound that combines the structural features of acridine and thiazole. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. The acridine moiety is known for its ability to intercalate DNA, while the thiazole ring contributes to various biological effects, including enzyme modulation.

  • IUPAC Name : 10-[(2-phenyl-1,3-thiazol-4-yl)methyl]acridin-9-one
  • CAS Number : 63484-60-6
  • Molecular Formula : C23H16N2OS
  • Molecular Weight : 368.451 g/mol

The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular targets:

  • DNA Intercalation : The acridine structure allows the compound to intercalate between DNA base pairs, disrupting replication and transcription processes essential for cell division.
  • Enzyme Interaction : The thiazole component can interact with specific enzymes and receptors, potentially modulating their activity and leading to various biological responses.

Antimicrobial Activity

Research indicates that compounds with acridine and thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacteria and fungi. Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives have been documented to possess such activities.

Antitumor Activity

The compound has been evaluated for its antitumor potential in various cancer cell lines. A notable study reported that acridine derivatives exhibited cytotoxic effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The IC50 values for related compounds ranged from 2.43 to 14.65 μM, indicating promising growth inhibition capabilities .

Additionally, the mechanism through which these compounds induce apoptosis in cancer cells has been explored. For example, certain derivatives were shown to enhance caspase activity, a key indicator of apoptosis, suggesting that this compound may similarly induce cell death in malignant cells .

Case Studies

A comprehensive evaluation of related acridine compounds revealed several key findings:

CompoundCell LineIC50 (μM)Mechanism
7dMDA-MB-2312.43Apoptosis induction
7hHepG24.98Microtubule destabilization
10cMDA-MB-2317.84Caspase activation

These findings highlight the potential therapeutic applications of acridine derivatives in cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one?

Methodological Answer: The synthesis typically involves multi-step protocols:

Acridinone Core Formation : Cyclization of anthranilic acid derivatives or Diels-Alder reactions with styrylquinolines and maleimides (e.g., AlCl₃-catalyzed cycloaddition) .

Functionalization : Introducing the thiazole-methyl group via nucleophilic substitution or coupling reactions. For example, reacting 2-acetylacridin-9(10H)-one with aryl aldehydes to form chalcone intermediates, followed by microwave-assisted condensation with thiazole-containing reagents (e.g., isoniazid in glacial acetic acid/DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclizationAlCl₃, DME, 180°C45–56%
Thiazole CouplingMicrowave, DMF, 70°C78–80%

Q. Which spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and carbonyl groups (C=O, ~180 ppm). Substituents like the thiazole-methyl group show distinct splitting patterns .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ ion) validates molecular formula .
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3050 cm⁻¹ (aromatic C-H) .
  • X-ray Crystallography (if available): Confirms 3D geometry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How does molecular docking predict the bioactivity of this compound against biological targets?

Methodological Answer:

  • Target Selection : Prioritize targets like tubulin (antiproliferative activity) or photosystem II (herbicidal activity) based on structural analogs .
  • Docking Workflow :
    • Protein Preparation : Retrieve PDB structures (e.g., 1J4Q for tubulin) and optimize hydrogen bonding networks.
    • Ligand Optimization : Minimize energy of the compound using DFT (B3LYP/6-31G* basis set).
    • Binding Analysis : Use AutoDock Vina to evaluate interactions (e.g., π-π stacking with aromatic residues, hydrogen bonding with carbonyl groups) .
  • Validation : Compare docking scores (e.g., Gibbs free energy ΔG) with known inhibitors like colchicine .

Q. Table 2: Key Interactions in Docking Studies

TargetBinding Energy (kcal/mol)Critical InteractionsReference
Tubulin-9.2π-π with Phe272, H-bond with Thr179
PSII-8.7H-bond with D1-His215, hydrophobic with Phe255

Q. What strategies enhance photophysical properties for applications like TADF (thermally activated delayed fluorescence)?

Methodological Answer:

  • Donor-Acceptor Design : Pair the acridinone acceptor (rigid, planar structure) with carbazole donors. Tuning donor substituents (e.g., tert-butyl groups) reduces aggregation and enhances spin-orbit coupling .
  • Spectral Narrowing : Introduce steric hindrance (e.g., 3,6-dimethyl substitution) to restrict intramolecular motion, achieving full-width half-maximum (FWHM) <55 nm .
  • Device Fabrication : Co-deposit with host materials (e.g., mCP) in OLEDs, optimizing doping concentration (5–10 wt%) for maximum external quantum efficiency (EQE >20%) .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. antitubulin) be resolved?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to differentiate selective cytotoxicity .
  • Mechanistic Studies :
    • Flow Cytometry : Assess cell-cycle arrest (G2/M phase for tubulin inhibitors) .
    • Reactive Oxygen Species (ROS) Assays : Quantify oxidative stress to rule out nonspecific toxicity .
  • Structural Modifications : Compare activity of derivatives (e.g., halogenated vs. methoxy-substituted analogs) to identify pharmacophores .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Microwave vs. Conventional Heating : Microwave-assisted reactions reduce side products (e.g., <5% impurities) but require specialized reactors .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics .
  • Continuous Flow Systems : Implement microreactors for precise temperature control and higher throughput .

Q. How do halogen substituents influence reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects : Bromine/chlorine increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .
  • Lipophilicity : LogP increases by ~0.5 units per halogen, improving membrane permeability (measured via PAMPA assays) .
  • Suzuki Coupling : Halogens enable Pd-catalyzed cross-coupling for further functionalization (e.g., aryl boronic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one
Reactant of Route 2
Reactant of Route 2
10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.